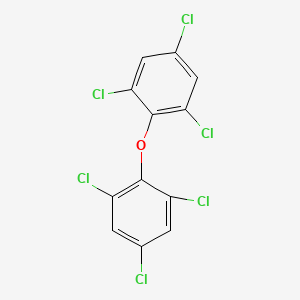

2,2',4,4',6,6'-Hexachlorodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

6973-37-1 |

|---|---|

Molecular Formula |

C12H4Cl6O |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

1,3,5-trichloro-2-(2,4,6-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H4Cl6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H |

InChI Key |

UPFQVVDUHJVSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Sources, Formation, and Historical Context of 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether

Anthropogenic Generation Pathways

The primary sources of 2,2',4,4',6,6'-hexachlorodiphenyl ether are anthropogenic, arising unintentionally from various industrial activities.

Polychlorinated diphenyl ethers are known to be formed as impurities during the production of commercial chlorinated phenols, which are important intermediates in the chemical industry. mdpi.com Technical-grade pentachlorophenol (B1679276) (PCP), for instance, contains a variety of impurities, including other polychlorinated phenols, polychlorinated dibenzofurans (PCDFs), and polychlorinated dibenzo-p-dioxins (PCDDs). scirp.org The manufacturing processes for chlorinated phenols often involve high temperatures and pressures, which can lead to the condensation of chlorophenol molecules or their reaction with other chlorinated precursors to form PCDEs.

Research has shown that the pyrolysis of pentachlorophenol (PCP) can lead to the formation of decachlorodiphenyl ether (DCDE). Furthermore, the pyrolysis of a mixture of PCP and hexachlorobenzene (B1673134) (HCB) has been shown to produce DCDE, indicating that chlorophenols and chlorobenzenes can condense to form PCDEs. nih.gov One study also detected the formation of hexachlorodiphenyl ether (HxCDE) at 450°C from the condensation of PCP with 1,2,4,5-tetrachlorobenzene, although the specific isomer was not identified. nih.gov Given these demonstrated formation pathways for other PCDEs, it is plausible that this compound could be formed as a by-product under similar conditions if the appropriate precursors are present.

Table 1: Examples of PCDE Formation from Industrial Precursors

| Precursors | Conditions | Resulting PCDEs |

| Pentachlorophenol (PCP) | Pyrolysis | Decachlorodiphenyl ether (DCDE) |

| PCP and Hexachlorobenzene (HCB) | Pyrolysis | Decachlorodiphenyl ether (DCDE) |

| PCP and 1,2,4,5-tetrachlorobenzene | Pyrolysis at 450°C | Hexachlorodiphenyl ether (HxCDE) |

Potential Natural Formation Mechanisms (Analogous to Other Halogenated Ethers)

While anthropogenic sources are the primary origin of PCDEs, the natural formation of a wide array of organohalogen compounds has been identified in various terrestrial and marine environments. nio.res.inrsc.org These compounds are produced through biotic and abiotic processes.

Enzymatic processes in a variety of organisms, including bacteria, fungi, and marine algae, are known to produce halogenated compounds. nio.res.inrsc.org Haloperoxidase enzymes, for instance, can catalyze the halogenation of organic molecules. nio.res.in While the natural biosynthesis of this compound has not been specifically documented, the existence of enzymatic pathways for the formation of other halogenated diphenyl ethers, particularly brominated diphenyl ethers in marine organisms, suggests that analogous pathways for chlorinated congeners could potentially exist. nio.res.in

Abiotic formation of organohalogens can also occur in soils and sediments through reactions with inorganic halides. scirp.org However, there is no direct evidence to suggest that this compound is formed through these natural mechanisms.

Production and Usage Patterns (Historical and Current Research Perspectives)

There is no evidence to suggest that this compound was ever intentionally produced on a large commercial scale. Its presence in the environment is largely attributed to its unintentional formation as a by-product.

Historically, the broader class of polychlorinated diphenyl ethers (PCDEs) saw use in the 20th century as flame retardants, hydraulic fluids, electric insulators, lubricants, and plasticizers. mdpi.com This is similar to the historical applications of the structurally related polychlorinated biphenyls (PCBs), which were produced commercially in the United States from 1929 until 1977. cdc.gov However, due to their persistence, bioaccumulative potential, and adverse health effects, the production and use of many of these compounds have been significantly restricted.

Currently, the interest in this compound and other PCDE congeners is primarily from a research and environmental monitoring perspective. Scientists study these compounds to understand their sources, fate, and transport in the environment, as well as their potential toxicological effects. The presence of specific PCDE congeners in environmental samples can sometimes serve as an indicator of historical industrial activities, such as the manufacturing of certain chlorinated chemicals.

Table 2: Historical and Current Perspectives on PCDEs

| Time Period | Production and Usage | Research Focus |

| 20th Century | Used as flame retardants, hydraulic fluids, insulators, etc. | Limited |

| Present Day | No large-scale production; unintentional by-product | Environmental monitoring, toxicology, source tracking |

Environmental Occurrence and Global Distribution of 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether

Detection in Abiotic Environmental Compartments

Persistent organic pollutants like PCDEs are known to partition into various environmental compartments. The specific distribution of 2,2',4,4',6,6'-hexachlorodiphenyl ether would be governed by its physicochemical properties, such as its volatility, water solubility, and affinity for organic matter.

This dual-phase behavior allows for both short- and long-range atmospheric transport, enabling their distribution to regions far from their original sources. The extent of transport is influenced by factors such as wind patterns, temperature, and the degree of partitioning between the gas and particulate phases. Higher temperatures can promote volatilization from surfaces, leading to a "grasshopper effect" of repeated deposition and re-volatilization, which facilitates their global distribution, including to remote environments like the Arctic.

Specific data on the concentration of this compound in various water bodies, including rivers, lakes, oceans, and wastewater, are not extensively documented. However, as with other persistent organic pollutants, this compound is expected to be present in the hydrosphere due to atmospheric deposition, industrial and municipal wastewater discharges, and runoff from contaminated land.

Due to their hydrophobic nature, PCDEs have low water solubility and tend to adsorb to suspended particulate matter and organic material in the water column. Consequently, concentrations in the dissolved phase of water are generally expected to be low. Wastewater treatment plants are not always effective in completely removing such persistent compounds, and therefore can act as a source of PCDEs to receiving water bodies.

Data on the specific concentrations of this compound in sediments and soils are sparse. However, due to their persistence and hydrophobicity, PCDEs are known to accumulate in these compartments. Sediments in aquatic environments often act as a long-term sink for these compounds, receiving them through the deposition of suspended particles from the water column.

Similarly, soils can become contaminated through atmospheric deposition and the application of sewage sludge or other waste materials. The persistence of these compounds in soil and sediment means they can remain in the environment for extended periods, potentially re-entering the food web through various uptake mechanisms by soil and benthic organisms. The concentration of PCDEs in these matrices is highly variable and depends on the proximity to sources of contamination.

Detection in Biotic Environmental Matrices

The bioaccumulative nature of PCDEs indicates that this compound is likely to be found in various organisms. Its lipophilic ("fat-loving") properties mean it tends to accumulate in the fatty tissues of living organisms.

There is a lack of specific studies reporting the detection of this compound in aquatic organisms such as fish and mussels. However, the general principles of bioaccumulation for persistent organic pollutants suggest that this compound would be taken up by aquatic life from their surrounding environment (water and sediment) and through their diet.

Organisms at higher trophic levels in the aquatic food web are expected to have higher concentrations of such compounds due to biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. Fish and marine mammals, being at the top of many aquatic food webs, are particularly susceptible to accumulating high levels of persistent and bioaccumulative chemicals.

Specific data on the presence of this compound in terrestrial biota are not available. Terrestrial organisms can be exposed to this compound through the ingestion of contaminated soil and food. Soil-dwelling organisms, such as earthworms, can accumulate PCDEs directly from the soil, making them an important link for the transfer of these contaminants to higher trophic levels in terrestrial ecosystems. Predators that consume these organisms can then accumulate higher concentrations of the compound.

Wildlife (e.g., Birds, Mammals)

Due to their lipophilic nature, PCDEs bioaccumulate in organisms and biomagnify through food webs. This results in the highest concentrations being found in predators at the top of the food chain, including various species of birds and mammals.

Birds: Birds of prey, or raptors, are frequently monitored as sentinels for environmental pollution because of their high trophic position and long lifespans, which allow for the significant accumulation of persistent organic pollutants (POPs). Studies on related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) have shown significant concentrations in the tissues of birds such as sparrow hawks and buzzards. Although specific concentrations for this compound are not detailed, the detection of the broader PCDE class in wildlife indicates a potential for accumulation in avian species.

Mammals: Marine mammals are particularly vulnerable to accumulating high levels of PCDEs and other POPs due to their position at the apex of long aquatic food chains and their large blubber reserves, where these compounds are stored. Research on organochlorines in species such as dolphins, seals, and whales has consistently revealed significant body burdens. For instance, PCDEs have been detected in Arctic cod at concentrations ranging from 2 to 21 ng/g lipid weight, indicating that these contaminants are present in the Arctic food web. nih.govencyclopedia.pub This suggests that marine mammals preying on such species are likely exposed to and accumulate these compounds.

Total concentrations of PCDEs in various biological samples have been reported to range from 0 to 50,924 ng/g lipid weight, underscoring the significant potential for bioaccumulation in wildlife. nih.govencyclopedia.pub

Interactive Data Table: Reported Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Wildlife

| Species Group | Sample Type | Concentration Range (ng/g lipid weight) | Geographic Region |

| Fish | Tissue | 2 - 21 | Arctic |

| General Biota | Tissue | 0 - 50,924 | Various |

Long-Range Environmental Transport Mechanisms and Global Spread

The presence of PCDEs in remote ecosystems like the Arctic, far from any direct industrial sources, is clear evidence of their capacity for long-range environmental transport. nih.govencyclopedia.pub The global distribution of these compounds is primarily facilitated by atmospheric and oceanic processes.

Atmospheric Transport: PCDEs can be released into the atmosphere from various sources, including industrial processes and waste incineration. nih.gov Due to their semi-volatile nature, they can exist in the atmosphere in either the gas phase or adsorbed to airborne particulate matter and aerosols. nih.govnih.gov This allows them to be transported over vast distances by wind currents. nih.govlancs.ac.ukresearchgate.net The process, often referred to as "global fractionation," involves cycles of volatilization in warmer regions and deposition in colder climates, leading to a net migration of these pollutants toward the poles. nih.govresearchgate.net The partitioning between the gas phase and particulate matter is a key factor influencing their transport; compounds attached to particles are subject to wet and dry deposition, which removes them from the atmosphere and deposits them onto terrestrial and aquatic surfaces. nih.gov

Oceanic Transport: Once deposited into oceans, PCDEs can be transported globally via ocean currents. ethz.ch Their low water solubility and tendency to adsorb to organic matter mean they are often associated with suspended sediments and organic particles in the water column. nih.gov These particles can be carried over long distances before settling in marine sediments, which act as a long-term sink for these contaminants. Furthermore, oceanic transport can occur through the movement of contaminated plastic debris, which can leach these chemicals into the water over time. ethz.ch The combination of atmospheric and oceanic pathways ensures the widespread distribution of PCDEs, leading to their presence in even the most pristine and remote environments on Earth. nih.govgeomar.deresearchgate.net

Environmental Fate and Biogeochemical Cycling of 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether

Persistence and Environmental Stability

2,2',4,4',6,6'-Hexachlorodiphenyl ether is a persistent organic pollutant (POP), a class of compounds known for their resistance to environmental degradation. This persistence is attributed to its chemical structure, specifically the stable ether linkage and the high degree of chlorination. The chlorine atoms shield the diphenyl ether backbone from enzymatic and chemical attack, significantly slowing down its breakdown in the environment.

The stability of this compound means that it can remain in the environment for extended periods, allowing for long-range transport and deposition in ecosystems far from its original source. Its low water solubility and high octanol-water partition coefficient (Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment, further contributing to its environmental persistence.

Degradation Pathways and Transformation Products

Despite its high persistence, this compound can undergo slow transformation through various degradation pathways, including photolytic, microbial, and chemical processes. These pathways can lead to the formation of various transformation products, some of which may also be of environmental concern.

Photolytic degradation, or photodegradation, is a process where light energy drives the breakdown of chemical compounds. For chlorinated aromatic compounds like this compound, a key photolytic pathway is photodechlorination, the cleavage of carbon-chlorine bonds. Studies on related compounds, such as PCBs and polybrominated diphenyl ethers (PBDEs), have shown that ultraviolet (UV) radiation can induce the removal of halogen atoms. researchgate.netnih.govnih.gov

The process of photodechlorination for this compound would likely involve the stepwise removal of chlorine atoms, leading to the formation of lower-chlorinated diphenyl ether congeners. The rate and extent of photodechlorination can be influenced by environmental conditions such as the presence of sensitizers, the solvent matrix, and the wavelength of light. epa.govresearchgate.net For example, the photolysis of PCBs has been observed to be more efficient in the presence of certain organic compounds that can act as hydrogen donors.

Analogous to the photo-hydrodebromination of PBDEs, the photolytic degradation of this compound may also lead to the formation of polychlorinated dibenzofurans (PCDFs) through intramolecular cyclization, although this pathway is more commonly associated with ortho-substituted congeners. nih.gov

Microbial degradation plays a crucial role in the environmental fate of many organic pollutants. For highly chlorinated compounds like this compound, both aerobic and anaerobic microbial processes can contribute to its transformation, albeit typically at slow rates.

Under aerobic conditions , where oxygen is present, microorganisms may degrade this compound through co-metabolism. This process involves the fortuitous degradation of the compound by enzymes that are produced by the microorganisms for other purposes. Bacteria capable of degrading PCBs have been shown to also degrade lower-brominated PBDEs, suggesting that similar enzymatic machinery could potentially act on PCDEs. ucanr.edu Aerobic degradation pathways for PCBs often involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. However, the high degree of chlorination in this compound likely hinders this process.

Under anaerobic conditions , in environments devoid of oxygen such as deep sediments, a key microbial process is reductive dechlorination. In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are removed and replaced with hydrogen atoms. This results in the formation of less chlorinated diphenyl ethers. Reductive dechlorination of highly chlorinated PCBs is a well-documented process and is considered a critical first step in their complete degradation, as the lower-chlorinated products are more susceptible to subsequent aerobic degradation. wikipedia.org It is plausible that this compound can undergo a similar anaerobic reductive dechlorination process.

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl radicals (•OH). These highly reactive species are formed photochemically and are often referred to as the "detergent" of the atmosphere.

For this compound that may be present in the atmosphere in the vapor phase, reaction with hydroxyl radicals is expected to be a significant removal process. The reaction likely proceeds via the addition of the hydroxyl radical to the aromatic rings. Theoretical studies on the reaction of a hexabrominated diphenyl ether (BDE-154) with hydroxyl radicals have shown that the addition to a non-brominated carbon atom on the aromatic ring is the most favorable pathway. nih.gov A similar mechanism is expected for this compound.

The atmospheric lifetime of this compound will be determined by its reaction rate with hydroxyl radicals and the atmospheric concentration of these radicals. While a specific atmospheric lifetime for this compound has not been reported, estimates for other hexachlorobiphenyls suggest lifetimes on the order of days to months. epa.gov This indicates that atmospheric transport and subsequent deposition can be a significant factor in its global distribution.

Once taken up by organisms, this compound can undergo biotransformation, which is the metabolic conversion of the compound within the organism. These metabolic processes are generally aimed at increasing the water solubility of the compound to facilitate its excretion.

A primary biotransformation pathway for aromatic compounds is hydroxylation , which is the enzymatic introduction of a hydroxyl (-OH) group onto the molecule. This reaction is typically catalyzed by the cytochrome P450 monooxygenase system. researchgate.net Studies on various PCB congeners have demonstrated the formation of hydroxylated metabolites in fish, mammals, and humans. nih.govnih.govnih.gov For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) in human liver microsomes results in the formation of hydroxylated hexachlorobiphenyls. nih.gov It is highly probable that this compound is also metabolized to hydroxylated derivatives in a similar manner.

Following hydroxylation, these metabolites can undergo further biotransformation through methoxylation , where a methyl group is added to the hydroxyl group, forming a methoxy (B1213986) (-OCH3) derivative. Methoxylated metabolites of brominated diphenyl ethers have been identified in various organisms. Additionally, the hydroxylated metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to further increase their water solubility and facilitate excretion. nih.gov

While debromination is a key transformation for brominated diphenyl ethers, the analogous dechlorination of this compound within organisms is less well-documented but may occur.

Bioaccumulation and Biomagnification Dynamics

Due to its lipophilic (fat-loving) and hydrophobic (water-repelling) nature, this compound has a high potential for bioaccumulation and biomagnification.

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment, both from water and from food, and accumulates in the organism's tissues at a concentration higher than in the surrounding medium. The high octanol-water partition coefficient (Kow) of this compound indicates its strong affinity for lipids, leading to its accumulation in the fatty tissues of organisms.

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. This occurs because the substance is persistent, not easily metabolized or excreted, and is transferred from prey to predator. As a result, top predators in a food web tend to have the highest concentrations of the substance in their tissues.

The potential for a chemical to biomagnify can be quantified by the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF) . A BMF greater than 1 indicates that the concentration of the chemical is higher in the predator than in its prey. nih.gov A TMF greater than 1 indicates that the chemical's concentration increases with each trophic level in a food web. researchgate.net

While specific BMF and TMF values for this compound are not widely reported, studies on related compounds provide evidence for their biomagnification potential. For instance, 2,2',4,4',6,6'-hexachlorobiphenyl (B1211173) has been included in studies investigating the gastrointestinal magnification of organic chemicals, a key mechanism driving biomagnification. sfu.ca The persistence and lipophilicity of this compound strongly suggest that it is likely to biomagnify in aquatic and terrestrial food webs.

Bioconcentration Processes

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water as a result of exposure. For persistent and hydrophobic compounds like PCDEs, this process is a primary pathway for entry into aquatic food webs. The tendency of a substance to bioconcentrate is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to that in the water at a steady state.

The following table presents BCF data for other PCDE congeners from the aforementioned study, illustrating the range of bioconcentration potential within this chemical class.

Table 1: Log-Transformed Bioconcentration Factors (log BCF) of Selected PCDE Congeners in a Simulated Aquatic Food Chain

| Compound Name | Scenedesmus obliquus (Algae) (log BCF, L/kg) | Daphnia magna (Water Flea) (log BCF, L/kg) | Danio rerio (Zebrafish) (log BCF, L/kg) |

|---|---|---|---|

| 2,4,4'-Trichlorodiphenyl ether | 3.33 | 3.65 | 2.59 |

| 2,2',4,4'-Tetrachlorodiphenyl ether | 3.48 | 3.82 | 2.68 |

| 2,3',4,4'-Tetrachlorodiphenyl ether | 3.51 | 3.85 | 2.71 |

| 2,2',4,4',5-Pentachlorodiphenyl ether | 3.65 | 3.96 | 2.81 |

| 2,2',4,4',6-Pentachlorodiphenyl ether | 3.62 | 3.93 | 2.78 |

| 2,3',4,4',6-Pentachlorodiphenyl ether | 3.67 | 3.98 | 2.82 |

| 2,2',3,4,4',5'-Hexachlorodiphenyl ether | 3.73 | 4.01 | 2.86 |

| 2,2',4,4',5,5'-Hexachlorodiphenyl ether | 3.77 | 4.03 | 2.89 |

Data sourced from a study on a simulated aquatic food chain. henrys-law.org Data for this compound was not available.

Food Web Transfer and Trophic Magnification

Following bioconcentration in organisms at the base of the food web, PCDEs can be transferred to higher trophic levels through consumption. Trophic magnification, also known as biomagnification, occurs when the concentration of a contaminant, normalized to lipids, increases as it moves up the food chain. This phenomenon is characteristic of persistent, bioaccumulative, and toxic substances. The potential for a chemical to biomagnify is often assessed using the biomagnification factor (BMF), which compares the lipid-normalized concentration in a predator to that in its prey, or the trophic magnification factor (TMF), which describes the average rate of concentration increase per trophic level for an entire food web.

Studies have confirmed that PCDEs can biomagnify in aquatic ecosystems, with some congeners showing BMFs comparable to those of well-known persistent organic pollutants like PCBs and PBDEs. henrys-law.org For instance, research on the transfer of PCDEs from the oligochaete worm (Lumbriculus variegatus) to the white sucker fish (Catostomus commersoni) found lipid-normalized BMFs ranging from 13.7 to 34.6. noaa.gov

Data sourced from a study on a simulated aquatic food chain. henrys-law.org Data for this compound was not available.

Mechanistic Models of Bioaccumulation and Biomagnification (e.g., Fugacity-Based Models, Digestion Hypothesis)

Mechanistic models are essential tools for predicting and understanding the bioaccumulation behavior of chemicals in the environment. These models use the physicochemical properties of a substance and the biological characteristics of organisms to simulate uptake, distribution, and elimination.

Fugacity-Based Models: Fugacity models are widely used in environmental science to describe the partitioning of chemicals between different environmental compartments (e.g., air, water, sediment, biota). chemicalbook.com Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase. chemicalbook.com At equilibrium, the fugacity of a chemical is equal in all compartments. For bioaccumulation, these models can predict the BCF by calculating the ratio of fugacity capacities (a measure of how much chemical a phase can hold) between an organism and water. nyu.edu For a hydrophobic compound like this compound, the fugacity capacity of lipid tissues in an organism would be much higher than that of water, leading to a high predicted BCF. Fugacity-based food web models extend this concept to predict biomagnification by accounting for chemical uptake from both water and diet, and processes like respiration, growth dilution, and metabolic transformation. chemicalbook.com

Digestion Hypothesis: The digestion hypothesis provides a mechanistic explanation for the biomagnification of highly hydrophobic organic chemicals. It posits that during the digestion of food in an organism's gastrointestinal tract, the absorption of lipids and other digestible components of the food matrix increases the fugacity of the hydrophobic contaminant within the gut. This creates a fugacity gradient that drives the passive diffusion of the chemical from the gut into the organism's tissues, leading to a concentration in the predator that is higher than in its prey. This mechanism is particularly important for very hydrophobic, non-metabolizable chemicals, a category to which highly chlorinated diphenyl ethers like this compound likely belong.

Partitioning and Transport Behavior across Environmental Phases

The distribution of this compound in the environment is governed by its partitioning between solid, liquid, and gaseous phases. This behavior determines its mobility, residence time in different environmental compartments, and pathways for long-range transport.

Gas-Particle Partitioning

In the atmosphere, semi-volatile organic compounds (SVOCs) like PCDEs exist in both the gas phase and adsorbed to atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a critical factor in determining their atmospheric transport and deposition. This partitioning is primarily controlled by the compound's vapor pressure (or its subcooled liquid vapor pressure, PL) and the concentration and nature of atmospheric particulate matter.

Sediment-Water Partitioning

In aquatic systems, hydrophobic compounds like PCDEs tend to partition from the water column into sediments. This process is crucial as sediments can act as both a long-term sink and a potential secondary source of contamination for benthic organisms. The extent of this partitioning is described by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in sediment to its concentration in the surrounding water at equilibrium. wikipedia.org

For non-ionic organic compounds, sorption to sediment is strongly correlated with the sediment's organic carbon content. Therefore, the partition coefficient is often normalized to the fraction of organic carbon (foc) in the sediment, yielding the organic carbon-water (B12546825) partition coefficient (Koc).

Koc = Kd / foc

The Koc for a given compound tends to be relatively constant across different sediments and is strongly correlated with its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. Although an experimentally determined Koc or Kow for this compound is not available in the cited literature, its molecular structure—a large, non-polar molecule with six chlorine atoms—indicates that it is highly hydrophobic and would possess a very high Kow value. Consequently, it is expected to have a very high Koc, signifying a strong tendency to adsorb to the organic fraction of sediments and suspended particles, reducing its concentration in the dissolved phase and making sediments a major environmental reservoir. wikipedia.org

Advanced Analytical Methodologies for 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether Research

Sample Preparation Techniques

The initial and most critical stage in the analysis of 2,2',4,4',6,6'-hexachlorodiphenyl ether is sample preparation. This step aims to efficiently extract the target analyte from the complex sample matrix and remove interfering co-extractives that could compromise subsequent analysis.

Due to their similar physicochemical properties, the extraction methods developed for related persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are typically applicable to this compound. nih.gov The choice of extraction technique depends on factors such as the sample matrix, required throughput, and available resources.

Soxhlet Extraction (SE) is a classical and widely used technique for extracting nonvolatile and semi-volatile organic compounds from solid samples. epa.gov The process ensures thorough contact between the sample and the extraction solvent, leading to high extraction efficiency. epa.gov A solid sample, often mixed with a drying agent like anhydrous sodium sulfate (B86663), is placed in a thimble and continuously extracted with a cycling charge of fresh distilled solvent. epa.gov While effective, SE is often time-consuming and requires large volumes of organic solvents. nih.gov For instance, a typical Soxhlet extraction can run for several hours to ensure complete extraction. researchgate.net

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), is a more modern technique that utilizes elevated temperatures (100-180 °C) and pressures (1500-2000 psi) to extract analytes. epa.gov These conditions maintain the solvent in its liquid state, enhancing extraction efficiency and kinetics. researchgate.net PFE significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet. nih.govepa.gov For example, a PFE process can extract up to 24 samples in just 40 minutes, a significant improvement over the hours required for SE. analytix.co.uk The technique has been successfully applied to extract a wide range of organic compounds, including PCBs and PBDEs, from matrices like soil, sediment, and fish tissue. nih.govepa.gov

| Parameter | Soxhlet Extraction (SE) | Pressurized Fluid Extraction (PFE/ASE) |

|---|---|---|

| Principle | Continuous extraction with fresh, hot solvent at atmospheric pressure. epa.gov | Extraction with solvent at elevated temperature and pressure. epa.gov |

| Extraction Time | Long (several hours, e.g., 7 hours). researchgate.net | Short (minutes, e.g., 15 min extraction time). chromatographyonline.com |

| Solvent Consumption | High (e.g., 300 mL). researchgate.net | Low. epa.gov |

| Temperature | Boiling point of the solvent at atmospheric pressure. | Elevated (e.g., 120 °C). chromatographyonline.com |

| Pressure | Atmospheric. | Elevated (e.g., 1500 PSI). chromatographyonline.com |

| Automation | Generally manual. | Fully automated systems are available. epa.gov |

Following extraction, the resulting extract contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, fatty acids, and pigments. researchgate.net These interferences can negatively affect chromatographic performance and detector sensitivity. Therefore, a cleanup step is essential to remove them.

Common cleanup techniques include:

Adsorption Chromatography: Multilayered silica (B1680970) gel columns are frequently used to separate the nonpolar this compound from more polar interferences. researchgate.net The silica can be modified with sulfuric acid to retain and degrade lipids. oup.com Alumina and Florisil are other adsorbents used for purification. researchgate.netthermofisher.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is effective for removing high-molecular-weight interferences like lipids from the analyte fraction. researchgate.netcdc.gov

Freezing-Lipid Filtration: For samples with high lipid content, such as fish tissue, a freezing-lipid filtration procedure can remove a significant portion (approximately 90%) of the lipids without significant loss of the target analytes. researchgate.net This involves mixing the sample extract with a lipid-immiscible solvent like acetonitrile (B52724) and allowing the lipids to freeze and solidify for easy removal. researchgate.net

These cleanup steps are crucial for obtaining a clean extract ready for instrumental analysis, thereby improving the accuracy and reliability of the final results. researchgate.net

Chromatographic Separation Techniques

Gas chromatography (GC) is the standard and most widely used analytical technique for the separation of this compound and related compounds due to their volatility and thermal stability. nih.govnih.gov

The goal of the GC separation is to resolve the target analyte from other congeners and potential interferences present in the cleaned-up extract. The injection of the sample into the GC system is a critical step for the accurate determination of semi-volatile compounds. nih.gov Common injection techniques include split/splitless injection, on-column injection, and programmed temperature vaporization (PTV) injection. nih.gov

The GC oven temperature is programmed to ramp from a lower temperature to a higher one. This allows for the separation of compounds based on their boiling points and interaction with the stationary phase, with lower boiling point compounds eluting first. A typical temperature program might hold at an initial temperature (e.g., 80°C), then ramp at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 300°C), where it is held for a period to ensure all analytes of interest have eluted. analytix.co.uk

The selection of the appropriate GC capillary column is the most important factor in achieving a successful separation. The choice is based on four key parameters: stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comgreyhoundchrom.com

Stationary Phase: The selection of the stationary phase is based on the principle of "like dissolves like". sigmaaldrich.comgreyhoundchrom.com Since this compound is a non-polar compound, a non-polar stationary phase is the recommended starting point for analysis. sigmaaldrich.com These columns are typically based on dimethylpolysiloxane or a low percentage of phenyl substitution (e.g., 5% phenyl, 95% dimethylpolysiloxane). mdpi.com Elution on these phases generally follows the boiling points of the analytes. sigmaaldrich.com

Column Internal Diameter (I.D.): The I.D. affects both column efficiency (resolution) and sample capacity. Narrower I.D. columns (e.g., 0.18 mm) provide higher efficiency and better resolution, which is crucial for separating complex mixtures of congeners. However, they have a lower sample capacity. The most popular I.D. for many applications is 0.25 mm, as it offers a good compromise between efficiency and capacity. sigmaaldrich.comgreyhoundchrom.com

Film Thickness: The thickness of the stationary phase film affects the retention of analytes. Thicker films increase retention and are suitable for analyzing highly volatile compounds. For semi-volatile compounds like hexachlorodiphenyl ether, a standard film thickness (e.g., 0.25 µm) is often appropriate. mdpi.com

Column Length: Longer columns provide more theoretical plates and thus better resolving power, but result in longer analysis times. A typical length for this type of analysis is 15-30 meters. thermofisher.commdpi.com

| Parameter | Effect on Separation | Typical Selection for this compound |

|---|---|---|

| Stationary Phase | Dictates selectivity and retention based on polarity. greyhoundchrom.com | Non-polar (e.g., 5% phenyl, 95% dimethylpolysiloxane). mdpi.com |

| Internal Diameter (I.D.) | Affects efficiency and sample capacity; smaller I.D. increases efficiency. | 0.25 mm (provides a good balance). sigmaaldrich.com |

| Film Thickness | Impacts retention time and column capacity. | 0.10 µm - 0.25 µm. thermofisher.commdpi.com |

| Length | Determines total efficiency; longer columns provide better resolution but longer run times. | 15 m - 30 m. thermofisher.commdpi.com |

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is the preferred detection method when coupled with GC for the analysis of this compound. cdc.gov This combination provides high sensitivity and selectivity, allowing for both quantification and confident identification of the target compound.

The most common ionization technique used is Electron Ionization (EI). thermofisher.commdpi.com In EI, the molecules eluting from the GC column are bombarded with high-energy electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is unique to the compound's structure and serves as a "fingerprint" for identification.

For this compound (C₁₂H₄Cl₆O), the mass spectrometer can be operated in different modes:

Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to acquire a full mass spectrum. This is useful for identifying unknown compounds but is less sensitive.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. For a hexachlorinated compound, the characteristic isotopic cluster of chlorine atoms provides a distinct pattern. This targeted approach significantly increases sensitivity and is ideal for quantifying trace levels of the compound. thermofisher.com

High-resolution mass spectrometry (HRMS) offers a significant advantage by measuring the mass of ions with very high accuracy (<5 ppm). thermofisher.com This allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in the identification of this compound and distinguishing it from other co-eluting compounds that may have the same nominal mass. thermofisher.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the structural elucidation and identification of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. uni-saarland.de This fragmentation pattern serves as a chemical fingerprint, allowing for compound identification.

For this compound (C₁₂H₄Cl₆O), the molecular ion (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of six chlorine atoms, the molecular ion peak will appear as a characteristic isotopic cluster, reflecting the natural abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The most intense peak in this cluster corresponds to the ion containing only ³⁵Cl isotopes.

Fragmentation of the molecular ion is expected to occur through several pathways, including cleavage of the ether linkage and sequential loss of chlorine atoms or HCl molecules. chemguide.co.uklibretexts.org The energetic nature of EI can sometimes lead to extensive fragmentation, potentially diminishing the abundance of the molecular ion. uni-saarland.de

Table 1: Predicted Key Ion Fragments for this compound in EI-MS

| Ion Description | Predicted m/z (for ³⁵Cl isotopes) | Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺˙ | 374 | Ionization of the parent molecule |

| Loss of Chlorine [M-Cl]⁺ | 339 | Cleavage of a C-Cl bond |

| Loss of 2 Chlorine atoms [M-2Cl]⁺˙ | 304 | Sequential loss of two Cl radicals |

| Loss of CO and Cl [M-CO-Cl]⁺ | 311 | Rearrangement and loss of CO and Cl |

| Tetrachlorophenyl/phenoxyl ion | 250 / 266 | Cleavage of the ether bond |

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a "soft" ionization technique that offers exceptional sensitivity and selectivity for electrophilic compounds, such as halogenated organic molecules. gcms.cz Unlike the hard ionization of EI, NCI typically involves the capture of low-energy electrons by the analyte molecule, resulting in the formation of negative ions with less internal energy. gcms.cz This process leads to significantly less fragmentation.

For highly chlorinated compounds like this compound, NCI-MS is particularly advantageous. The technique often yields an intense molecular anion (M⁻) or a prominent [M-Cl]⁻ ion, concentrating the ion current into a few specific m/z values. nih.gov This enhances the signal-to-noise ratio, allowing for detection at much lower concentrations (femtogram to picogram levels) compared to EI-MS. The high degree of chlorination in this specific congener makes it an ideal candidate for NCI analysis, as sensitivity in NCI is strongly correlated with the number of electronegative halogen atoms. csic.es

Table 2: Comparison of EI-MS and NCI-MS for this compound Analysis

| Parameter | Electron Ionization (EI-MS) | Negative Chemical Ionization (NCI-MS) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |

| Fragmentation | Extensive, provides structural detail | Minimal, enhances molecular ion abundance |

| Primary Use | Structural confirmation, library matching | Trace-level quantification, high selectivity |

| Sensitivity | Moderate (picogram range) | Very High (femtogram range) |

| Primary Ions Formed | [M]⁺˙, numerous fragment ions | [M]⁻˙, [M-Cl]⁻ |

High-Resolution Mass Spectrometry (HRMS) for Confirmation and Quantitation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy, typically within 5 parts per million (ppm). rsc.orgnih.gov This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas (isobars). waters.com

For this compound, the monoisotopic mass is 373.839331 g/mol . epa.gov By measuring the mass of the molecular ion to within a few thousandths of a dalton, HRMS can provide strong evidence for the presence of a compound with the elemental formula C₁₂H₄Cl₆O, effectively ruling out other potential interfering compounds. europa.euucdavis.edu This capability is crucial for confirming the identity of the analyte in complex environmental or biological samples where isobaric interferences are common.

Table 3: Example of HRMS for Differentiating this compound from an Isobaric Interferent

| Compound | Elemental Formula | Monoisotopic Mass (Da) | Mass Difference (Da) | Required Resolving Power |

|---|---|---|---|---|

| This compound | C₁₂H₄³⁵Cl₅³⁷ClO | 375.836381 | 0.0364 | ~10,400 |

| Heptachlorobiphenyl (e.g., PCB 189) | C₁₂H₃³⁵Cl₆³⁷Cl | 393.8190 |

Note: This table illustrates the principle with closely related isotopic peaks and a potential interferent class.

Isotope Dilution and Internal Standard Methodologies

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in the quantification of trace organic compounds. nih.gov The method involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample prior to any extraction or cleanup steps. nih.gov For this compound, the ideal internal standard would be uniformly labeled with Carbon-13 (¹³C₁₂-2,2',4,4',6,6'-hexachlorodiphenyl ether).

This labeled standard is chemically identical to the native analyte and therefore behaves the same way during sample preparation and analysis. Any losses of the native analyte during extraction, cleanup, or injection are mirrored by identical losses of the labeled standard. By measuring the ratio of the response of the native compound to the labeled compound in the mass spectrometer, an accurate concentration can be calculated, independent of sample recovery or instrumental variations. nih.gov This approach effectively corrects for matrix effects and procedural errors that can affect other quantification methods.

In addition to the isotopically labeled quantification standard, other compounds, often referred to as recovery or syringe standards, may be added just before analysis to monitor the performance of the instrument. nih.gov

Method Validation and Quality Assurance/Quality Control in Research Studies

To ensure that analytical data are reliable, defensible, and reproducible, a comprehensive method validation and a rigorous Quality Assurance/Quality Control (QA/QC) program are imperative. epa.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov For the analysis of this compound, this involves evaluating several key performance characteristics.

Key Method Validation Parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range. A correlation coefficient (R²) of >0.995 is typically required.

Accuracy (Trueness): The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. Recoveries are typically expected to be within 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should typically be <15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Ongoing QA/QC procedures are implemented to monitor the performance of the validated method over time. iges.or.jp These include the routine analysis of method blanks to check for contamination, laboratory control samples (LCS) to monitor accuracy, matrix spikes/matrix spike duplicates (MS/MSD) to assess matrix effects, and duplicate samples to check precision. healtheffects.orgunfccc.int Adherence to these principles ensures the integrity and high quality of the research data generated.

Table 4: Typical QA/QC Parameters and Acceptance Criteria for Trace Contaminant Analysis

| QA/QC Sample | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Assess laboratory contamination | Below the Limit of Quantitation (LOQ) |

| Laboratory Control Sample (LCS) | Monitor method accuracy and precision | 70-130% recovery of spiked amount |

| Matrix Spike / Duplicate (MS/MSD) | Evaluate matrix interference and precision | 70-130% recovery; <20% Relative Percent Difference (RPD) |

| Internal Standard | Correct for recovery and instrumental variability | Recovery within 50-150% of the initial amount |

| Certified Reference Material (CRM) | Verify accuracy of the entire analytical process | Measured value within the certified range |

Toxicokinetic Research on 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether in Non Human Biota and in Vitro Systems

Uptake and Absorption Mechanisms (e.g., Gastrointestinal)

The gastrointestinal absorption of 2,2',4,4',6,6'-hexachlorodiphenyl ether, also known as BDE-153, has been a subject of study in various non-human biota. Research indicates that the absorption of polybrominated diphenyl ethers (PBDEs) can be influenced by the degree of bromination. For instance, a study on common carp (B13450389) demonstrated that the absorption rate of penta-BDE was higher than that of octa- and deca-BDEs, which is attributed to the lower molecular volumes of the major congeners in the penta-BDE mixture. nih.gov However, for congeners with more than six bromine atoms, a clear positive relationship between the number of bromine atoms and the absorption rate was not observed. nih.gov

In rodents, approximately 70% of BDE-153 was absorbed following oral administration in both rats and mice. nih.govnih.gov This suggests a significant potential for uptake through the gastrointestinal tract in mammals. Studies comparing different PBDE congeners have shown that the absorption of BDE-153 may be slightly lower than that of less brominated congeners like BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) and BDE-99 (2,2',4,4',5-pentabromodiphenyl ether). nih.gov For example, dietary uptake efficiencies in pike for BDE-47, BDE-99, and BDE-153 were reported to be 92%, 62%, and 40%, respectively. dss.go.th This trend suggests that as the number of bromine atoms increases, gastrointestinal absorption may decrease. dss.go.th

The physical properties of the molecule, such as its large molecular size and high lipophilicity, are thought to influence its absorption from the gastrointestinal tract. dss.go.th Despite these characteristics, which might be expected to limit uptake, studies have confirmed that BDE-153 is indeed absorbed from the gut in fish. dss.go.th

Distribution and Tissue Compartmentalization

Following absorption, this compound (BDE-153) exhibits a distinct pattern of distribution and compartmentalization within the tissues of non-human biota. Due to its lipophilic nature, BDE-153 has a high affinity for adipose tissues. mdpi.com

In a study on grassland sheep, more-brominated BDEs, including BDE-153, were found to be more readily stored in adipose tissue, such as abdominal and tail fat, compared to other tissues and organs. mdpi.com Conversely, these highly brominated congeners were not detected in the kidney, liver, muscle, spleen, heart, or brain of the sheep, suggesting that their transport to internal organs may be limited. mdpi.com

Studies in fish have also revealed specific tissue distribution patterns. In crucian carp exposed to BDE-153 through their diet, the highest concentrations of the parent compound and its major metabolites were found in the bile, followed by the brain, liver, gill, and muscle. nih.gov This indicates that the liver and bile are important sites for the accumulation and potential elimination of BDE-153 and its byproducts. nih.gov

In marine food webs, BDE-153 has been shown to biomagnify, with particularly high concentrations found in top predators. gulfofmaine.orgresearchgate.net For example, in harbor seals from the northwest Atlantic, BDE-153 was highly biomagnified in their blubber. gulfofmaine.org A comparison of tissue distribution in harbor seals revealed that while less brominated PBDEs had similar concentrations in liver and blubber, BDE-153 contributed proportionally more to the total PBDE content in the liver of adult males compared to pups. vliz.be

Research in rodents has shown that BDE-153 is retained in tissues and is poorly metabolized and slowly excreted. nih.govnih.gov When administered in a mixture with other PBDEs, more BDE-153 accumulated in the liver relative to other congeners. nih.govnih.gov This retention in the liver is thought to be due to minimal metabolism and elimination after initial distribution to the tissue following oral administration. nih.govnih.gov

Table 1: Tissue Distribution of BDE-153 in Various Species

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound (BDE-153) in non-human biota and in vitro systems involves several metabolic pathways, primarily aimed at increasing its water solubility to facilitate excretion. These pathways include enzymatic hydroxylation, dechlorination, arene oxide formation, and conjugation reactions.

Enzymatic hydroxylation is a key phase I metabolic reaction for BDE-153, leading to the formation of hydroxylated metabolites (OH-PBDEs). This process is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net The position of hydroxylation on the diphenyl ether structure can vary. nih.gov In vitro studies using rat and human liver microsomes have identified mono- and dihydroxylated metabolites of various PBDEs. thescipub.com The ease of metabolism appears to be inversely related to the number of bromine atoms on the parent compound. thescipub.com

Dechlorination, or more accurately for this compound, debromination, is another significant biotransformation pathway. This process involves the removal of bromine atoms from the BDE-153 molecule. In common carp, metabolic debromination has been observed, particularly for congeners with at least one meta- or para-doubly flanked bromine atom. nih.gov A study on crucian carp exposed to BDE-153 identified eight debrominated metabolites. nih.gov The metabolism of highly brominated PBDEs in aquatic organisms may contribute to the formation of less brominated congeners like BDE-99 and BDE-47. mdpi.com

The metabolism of certain polychlorinated biphenyls (PCBs), which are structurally similar to PBDEs, is known to proceed through the formation of an arene oxide intermediate. nih.gov This reactive intermediate can then undergo rearrangement to form hydroxylated metabolites. Evidence for arene oxide formation in the metabolism of a hexachlorobiphenyl by human hepatic microsomes includes the covalent binding of radiolabeled compound to microsomal proteins, which is decreased by the addition of glutathione. nih.gov While not directly demonstrated for BDE-153 in the provided search results, this pathway is a plausible mechanism for the formation of its hydroxylated metabolites.

Following the formation of hydroxylated metabolites, these phase I products can undergo phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. uomus.edu.iqyoutube.com The primary conjugation reactions for hydroxylated PBDEs are glucuronidation and sulfation. uantwerpen.be

In vitro studies using human liver microsomes and cytoplasm have demonstrated that hydroxylated metabolites of BDE-47 and BDE-99 can be both glucuronidated and sulfated. uantwerpen.be The apparent Km values for the formation of sulfated metabolites were found to be significantly lower than those for the corresponding glucuronidated metabolites, suggesting that sulfation may be a more efficient pathway at lower substrate concentrations. uantwerpen.be These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the phase I metabolism of a wide range of xenobiotics, including BDE-153. nih.govnih.gov Different CYP isozymes can exhibit varying substrate specificities and catalytic activities towards PBDEs.

In vitro studies with rat liver microsomes have shown that different CYP inducers (phenobarbital, dexamethasone, and 3-methylcholanthrene) lead to the production of different profiles of hydroxylated BDE-47 metabolites, indicating the involvement of multiple CYP isozymes. researchgate.net For instance, microsomes from phenobarbital-treated rats, which induces CYP2B enzymes, produced a different set of metabolites compared to microsomes from 3-methylcholanthrene-treated rats, which induces CYP1A enzymes. researchgate.net

While specific studies identifying the exact human CYP isozymes responsible for BDE-153 metabolism were not found in the search results, research on other PBDEs and structurally similar compounds provides insights. For example, the metabolism of 2,4-dichlorophenol (B122985) has been shown to be mediated by human CYP3A4. nih.gov The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB136) is catalyzed by CYP2B6. nih.gov In vitro studies with human hepatocytes exposed to BDE-99 and BDE-209 showed an up-regulation of genes encoding for CYP1A2 and CYP3A4. duke.eduresearchgate.net

In addition to CYP enzymes, phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are crucial for the conjugation of hydroxylated PBDE metabolites. nih.gov

Table 2: Key Enzymes in the Biotransformation of BDE-153 and Related Compounds

Chiral Selectivity and Atropisomeric Enrichment in Metabolism

Polychlorinated diphenyl ethers (PCDEs) with chlorine substitutions at the ortho positions (2, 2', 6, 6'), such as this compound, exhibit a phenomenon known as atropisomerism. The significant steric hindrance caused by the bulky chlorine atoms restricts rotation around the ether bond, leading to the existence of two stable, non-superimposable mirror-image stereoisomers, or atropisomers. Although these atropisomers are present in a 1:1 (racemic) mixture in technical formulations and the environment, biological processes can be stereoselective, preferentially metabolizing one atropisomer over the other.

This selective metabolism can lead to an atropisomeric enrichment of the more persistent form within an organism. While this process has been extensively documented for similarly structured polychlorinated biphenyls (PCBs), specific research on the chiral selectivity in the metabolism of this compound is limited. However, the principles derived from PCB studies are considered highly relevant. In those studies, cytochrome P450 (CYP) enzymes have been shown to metabolize chiral PCBs enantioselectively. This differential processing results in non-racemic enantiomeric fractions (EFs) in various tissues of fish, bivalves, and other wildlife. nih.gov Species-dependent differences in EFs are observed, suggesting variations in the metabolic capabilities among different organisms. nih.gov

The enantiomeric fraction is a metric used to quantify the deviation from a racemic mixture.

| Enantiomeric Fraction (EF) Value | Interpretation |

|---|---|

| 0.5 | Racemic mixture (equal amounts of both atropisomers) |

| > 0.5 | Enrichment of the second-eluting atropisomer |

| < 0.5 | Enrichment of the first-eluting atropisomer |

Given the structural similarities and the shared metabolic pathways with PCBs, it is hypothesized that this compound also undergoes enantioselective biotransformation in biota, leading to atropisomeric enrichment in tissues. However, dedicated in vitro and in vivo studies are needed to confirm and quantify this effect for this specific PCDE congener.

Elimination and Excretion Mechanisms

The elimination and excretion of persistent, lipophilic compounds like this compound are generally slow processes, with fecal excretion being the predominant route. Due to their low water solubility and high affinity for lipids, these substances are not efficiently filtered by the kidneys for urinary excretion. Instead, elimination is largely dependent on metabolic transformation in the liver to more polar, water-soluble metabolites, which can then be excreted into bile and subsequently eliminated via feces.

Studies on related polychlorinated diphenyl ethers and other persistent organic pollutants in animal models provide insight into the likely excretion pathways for this compound.

Fecal Excretion : This is the primary route of elimination. It consists of two main components: the unabsorbed fraction of the compound that passes through the gastrointestinal tract and the portion that is absorbed, metabolized by the liver, and excreted into the bile, which is then released into the intestine. Research on a pentachlorodiphenyl ether (CDE 99) in rats demonstrated that approximately 55% of a single oral dose was excreted in the feces within seven days. nih.gov Similarly, studies on the structurally analogous 2,4,5,2',4',5'-hexachlorobiphenyl showed that fecal elimination is the major pathway in rats. nih.gov

Urinary Excretion : This is a minor pathway for highly chlorinated compounds. The low water solubility of the parent compound prevents its direct excretion in urine. Only a small fraction that is metabolized to more water-soluble forms may be eliminated through this route. For CDE 99, urinary excretion accounted for only 1.3% of the dose in rats. nih.gov Studies on hexachlorobiphenyl also reported that urinary elimination of radioactivity was negligible in all treatment groups. nih.gov

The rate of metabolism is a critical factor influencing the speed of elimination. Congeners that are more resistant to metabolic breakdown are eliminated more slowly and tend to accumulate to a greater extent in the body's tissues, particularly adipose tissue.

| Compound | Test Organism | Fecal Excretion (% of Dose) | Urinary Excretion (% of Dose) | Source |

|---|---|---|---|---|

| Pentachlorodiphenyl ether (CDE 99) | Rat | ~55% (over 7 days) | ~1.3% (over 7 days) | nih.gov |

| 2,4,5,2',4',5'-Hexachlorobiphenyl | Rat | 4.4% - 11% (over 14 days, post-absorption) | Negligible | nih.gov |

| Decabromodiphenyl ether (BDE-209) | Rat | ~90% (unabsorbed portion, over 3 days) | ~0.1% | researchgate.net |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Parameterization for PCDEs

Physiologically-based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. mdpi.com These models are built upon the actual physiological and anatomical structure of the organism, providing a mechanistic framework to predict the concentration of a chemical in various tissues over time. nih.gov PBPK modeling is a valuable tool for understanding the toxicokinetics of PCDEs and for extrapolating data across different species. mdpi.com

A PBPK model is constructed from a series of compartments representing major organs and tissues (e.g., liver, fat, blood, muscle), which are interconnected by blood flow. The behavior of the chemical is described by a set of mathematical equations that rely on two main types of parameters: system-specific and chemical-specific.

System-Specific Parameters : These describe the physiology of the animal being modeled and are independent of the chemical. They include organ volumes, blood flow rates to each organ, and tissue composition (e.g., lipid, water content). These parameters are often available from the scientific literature for common laboratory species. nih.gov

Chemical-Specific Parameters : These describe the physicochemical properties of the substance and how it interacts with the biological system. Key parameters include tissue:blood partition coefficients (which describe how the chemical distributes between tissues and blood), metabolic rate constants (e.g., Vmax and Km for enzyme kinetics), and plasma protein binding affinity. nih.gov

While specific PBPK models for this compound are not widely published, models have been successfully developed for the structurally similar polybrominated diphenyl ethers (PBDEs) in marine mammals. nih.gov These models demonstrate the feasibility of applying this approach to halogenated diphenyl ethers. The development of a PBPK model for a PCDE would involve defining the necessary parameters, as outlined in the table below.

| Parameter Category | Specific Parameters | Description |

|---|---|---|

| System-Specific | Organ/Tissue Volumes | Volume of liver, fat, muscle, skin, brain, etc. |

| Blood Flow Rates | Rate of blood perfusion to each organ/tissue. | |

| Tissue Composition | Percentage of lipid, water, and protein in tissues. | |

| Chemical-Specific | Partition Coefficients | Ratio of chemical concentration in a tissue versus in blood at equilibrium (e.g., fat:blood, liver:blood). |

| Metabolic Constants | Rates of metabolic transformation, typically in the liver (e.g., Vmax, Km). | |

| Plasma Protein Binding | The fraction of the chemical bound to proteins in the blood. |

These models can be parameterized using in vitro data (e.g., metabolism studies in liver microsomes) and physicochemical properties of the compound, allowing for the prediction of in vivo kinetics and reducing the reliance on extensive animal testing. nih.gov

Research Gaps, Challenges, and Future Directions for 2,2 ,4,4 ,6,6 Hexachlorodiphenyl Ether Studies

Elucidation of Unknown Sources and Formation Pathways

A critical challenge in managing the environmental risks of 2,2',4,4',6,6'-hexachlorodiphenyl ether lies in the incomplete understanding of its sources and formation pathways. Unlike many intentionally produced industrial chemicals, polychlorinated diphenyl ethers (PCDEs), including this specific hexachloro- congener, are often unintentional byproducts. nih.govnih.gov They can be formed during the manufacturing of commercial chlorophenols and through incomplete combustion processes, such as municipal waste incineration. nih.govnih.gov

Experimental studies have shown that PCDEs can be formed from the condensation of chlorophenols with chlorobenzenes. nih.gov For instance, the pyrolysis of pentachlorophenol (B1679276) (PCP) and hexachlorobenzene (B1673134) (HCB) can lead to the formation of decachlorodiphenyl ether (DCDE), with subsequent dechlorination reactions potentially yielding lower chlorinated congeners like hexachlorodiphenyl ethers at higher temperatures. nih.gov However, the specific conditions and precursors leading to the formation of the 2,2',4,4',6,6'- isomer are not well-defined.

Key Research Gaps and Future Directions:

Comprehensive Source Inventories: There is a pressing need for the development of detailed inventories of industrial processes that may unintentionally produce this compound. This includes a thorough investigation of the production of pesticides, herbicides, and other chlorinated chemicals where chlorophenols are used as intermediates. mdpi.com

Formation Mechanism Studies: Laboratory-based studies are required to elucidate the precise chemical reactions and conditions (e.g., temperature, pressure, catalysts) that favor the formation of this specific congener during industrial and combustion processes.

Isomer-Specific Analysis in Environmental Samples: Future monitoring studies should aim for congener-specific analysis to differentiate this compound from other PCDEs, which can help in pinpointing specific sources.

Comprehensive Assessment of Long-Term Environmental Trends

While studies have confirmed the widespread presence of PCDEs in various environmental compartments, including water, sediment, soil, and biota, long-term trend data for individual congeners like this compound are scarce. nih.govmdpi.com Existing data often report total PCDE concentrations, which masks the trends of specific isomers that may have different sources, persistence, and toxicity. mdpi.com

The long-range transport potential of PCDEs has been established, leading to their detection in remote regions. nih.gov However, the temporal trends of this compound in these pristine environments, which serve as indicators of global contamination, are largely unknown. While declining trends have been observed for some legacy persistent organic pollutants (POPs) in polar regions, the re-emission of previously accumulated POPs due to climate change-induced melting of ice and permafrost is a growing concern. umweltbundesamt.de

Key Research Gaps and Future Directions:

Establishment of Long-Term Monitoring Programs: Dedicated and systematic long-term monitoring programs are needed to track the concentration of this compound in various environmental media and biota across different geographical regions.

Retrospective Analysis of Archived Samples: Analyzing archived environmental and biological samples can provide valuable historical data to reconstruct past trends in the concentration of this compound.

Modeling of Environmental Fate and Transport: Sophisticated environmental models should be developed and validated to predict the long-range transport and accumulation of this compound in different environmental compartments.

Refinement of Degradation Kinetics and Transformation Product Identification

The persistence of this compound in the environment is a key factor in its potential for long-range transport and bioaccumulation. However, detailed information on its degradation kinetics under various environmental conditions is limited. PCDEs can undergo biotransformation, photolysis, and pyrolysis, leading to the formation of various transformation products, including hydroxylated and methoxylated PCDEs, and even more toxic compounds like polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). nih.govnih.gov

The degradation of persistent organic pollutants can be influenced by both microbial activity and abiotic factors. frontiersin.org While microbial degradation pathways for structurally similar compounds like polychlorinated biphenyls (PCBs) have been studied, the specific microorganisms and enzymatic systems capable of degrading this compound are largely unknown. researchgate.netwikipedia.org

Key Research Gaps and Future Directions:

Degradation Rate Studies: Controlled laboratory experiments are needed to determine the degradation rates of this compound through various processes, including photolysis, hydrolysis, and microbial degradation in different environmental matrices (water, soil, sediment).

Identification of Transformation Products: Advanced analytical techniques should be employed to identify and quantify the major transformation products of this compound under different degradation scenarios.

Isolation and Characterization of Degrading Microorganisms: Research should focus on isolating and characterizing microbial strains from contaminated environments that are capable of degrading this compound, as well as identifying the relevant enzymatic pathways.

Advanced Toxicokinetic Modeling and In Vitro-In Vivo Extrapolation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential health risks. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the toxicokinetics of chemicals in the body. nih.gove-bookshelf.de However, the development of PBPK models for specific PCDE congeners is still in its early stages.

In vitro to in vivo extrapolation (IVIVE) is an approach that uses data from cell-based assays to predict the in vivo behavior of a substance. nih.govfu-berlin.de This can help in prioritizing chemicals for further toxicological testing and reducing the reliance on animal studies. The application of IVIVE for PCDEs, including this compound, remains a significant research need.

Key Research Gaps and Future Directions:

Development of PBPK Models: There is a need to develop and validate PBPK models for this compound to predict its tissue-specific accumulation and clearance in different species, including humans.

Generation of In Vitro Data: High-throughput in vitro assays are required to generate data on the metabolism, protein binding, and cellular transport of this compound, which are essential inputs for PBPK models and IVIVE.

Comparative Toxicokinetics: Studies comparing the toxicokinetic profiles of different PCDE congeners are needed to understand how structural differences influence their biological fate and to support the development of predictive models.

Development of Novel Analytical Techniques for Trace Level Detection and Speciation

The accurate quantification of this compound in complex environmental and biological matrices at trace levels presents a significant analytical challenge. The presence of numerous other PCDE congeners and structurally similar compounds, such as PCBs and polybrominated diphenyl ethers (PBDEs), can cause interference during analysis. researchgate.netresearchgate.net

Current analytical methods often rely on gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net However, achieving complete separation and unambiguous identification of all 209 PCDE congeners is difficult. There is a need for the development of more selective and sensitive analytical techniques.

Key Research Gaps and Future Directions:

Development of High-Resolution Analytical Methods: Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), coupled with high-resolution mass spectrometry (HRMS), should be further developed and applied for the congener-specific analysis of PCDEs.

Synthesis of Analytical Standards: The availability of certified analytical standards for individual PCDE congeners, including this compound, is crucial for accurate quantification and method validation.

Development of Rapid Screening Methods: There is a need for the development of cost-effective and high-throughput screening methods to facilitate large-scale environmental monitoring and exposure assessment studies.

Integration with Global Contaminant Monitoring Programs and Policy Development

Currently, PCDEs are not included in major international agreements that regulate persistent organic pollutants, such as the Stockholm Convention. pops.intepd.gov.hk This is partly due to the limited data on their environmental levels, fate, and toxicity. The integration of this compound and other relevant PCDE congeners into global monitoring programs is essential to gather the necessary data for a comprehensive risk assessment.

The Global Monitoring Plan (GMP) for POPs under the Stockholm Convention provides a framework for collecting comparable monitoring data from around the world. nih.govpops.int Including PCDEs in this program would provide a clearer picture of their global distribution and temporal trends.

Key Research Gaps and Future Directions:

Inclusion in Global Monitoring Programs: Efforts should be made to include this compound and other priority PCDE congeners in ongoing global and regional environmental monitoring programs.

International Collaboration: Enhanced international cooperation is needed to harmonize analytical methods, share data, and conduct joint research on the environmental behavior and effects of PCDEs.

Risk Assessment and Policy Evaluation: The data generated from expanded monitoring and research activities should be used to conduct a thorough risk assessment of this compound, which can inform the development of appropriate national and international policies to mitigate its potential risks.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',4,4',6,6'-hexachlorodiphenyl ether, and how do they influence its environmental persistence?

- Methodological Answer : Determine properties such as melting point (120–122°C), boiling point (estimated via Le Bas method), and molar volume (244.0 cm³/mol) using techniques like differential scanning calorimetry (DSC) and gas chromatography-retention time correlations. These properties inform environmental fate models, particularly for assessing hydrophobicity (log Kow) and bioaccumulation potential .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Use gas chromatography coupled with electron capture detection (GC-ECD) or high-resolution mass spectrometry (GC-HRMS) for sensitive detection. Isotope dilution with -labeled internal standards (e.g., 2,2',4,4',5,5'-hexachloro[]biphenyl) improves accuracy in complex matrices like sediment or biological tissues .

Q. How does the structural configuration of chlorine substituents affect the compound’s stability and reactivity?

- Methodological Answer : Compare congener-specific data (e.g., PCDE-153 vs. PCDE-167) using computational chemistry tools like Gaussian or COSMO-RS to simulate electron density and steric effects. Symmetrical substitution patterns (e.g., 2,2',4,4',6,6') enhance thermal stability due to reduced steric strain .

Advanced Research Questions